2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a diethylamino group, and an azo linkage, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid typically involves a multi-step process. One common method includes the diazotization of 2,5-dichloroaniline followed by coupling with 4-(diethylamino)-o-toluidine. The reaction conditions often require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistent quality and yield. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the azo group, resulting in the formation of corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and the diethylamino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-nitrobenzenamine
- 2,5-Dichloro-4-methylbenzenesulfonic acid
- 4-(Diethylamino)azobenzene
Uniqueness
Compared to similar compounds, 2,5-Dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the diethylamino group enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
56125-08-7 |
---|---|
Molecular Formula |
C17H19Cl2N3O3S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H19Cl2N3O3S/c1-4-22(5-2)12-6-7-15(11(3)8-12)20-21-16-9-14(19)17(10-13(16)18)26(23,24)25/h6-10H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
IYXNKPQTBLXSBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.